

# A Comparative Analysis of SDI-118 and Ampakines in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The quest for effective cognitive enhancers has led to the exploration of diverse pharmacological pathways. This guide provides a detailed comparison of two distinct approaches: **SDI-118**, a novel synaptic vesicle glycoprotein 2A (SV2A) modulator, and ampakines, a class of compounds that act as positive allosteric modulators of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This comparison is based on their differing mechanisms of action, available preclinical and clinical data, and their potential therapeutic applications in cognitive disorders.

At a Glance: Key Differences



| Feature                     | SDI-118                                                                                 | Ampakines                                                                                                                   |
|-----------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Primary Mechanism of Action | Positive modulation of synaptic vesicle glycoprotein 2A (SV2A)                          | Positive allosteric modulation of AMPA receptors                                                                            |
| Molecular Target            | Presynaptic SV2A protein                                                                | Postsynaptic AMPA receptors                                                                                                 |
| Effect on Neurotransmission | Enhances synaptic efficiency and neurotransmitter release                               | Increases the magnitude and duration of AMPA receptor-mediated postsynaptic currents                                        |
| Key Downstream Effects      | Potentially optimizes synaptic vesicle cycling and neurotransmitter release dynamics    | Facilitation of long-term potentiation (LTP) and potential increase in Brain- Derived Neurotrophic Factor (BDNF) expression |
| Clinical Development Stage  | Phase I clinical trials completed                                                       | Various stages, including some compounds that have reached Phase II clinical trials                                         |
| Therapeutic Potential       | Cognitive impairment associated with Alzheimer's disease, depression, and schizophrenia | Alzheimer's disease,<br>Parkinson's disease, ADHD,<br>and sleep deprivation                                                 |

# Mechanism of Action: Two Distinct Synaptic Strategies

The fundamental difference between **SDI-118** and ampakines lies in their synaptic targets and mechanisms of action.

**SDI-118**: A Presynaptic Approach to Enhancing Synaptic Efficiency

**SDI-118** represents a novel strategy by targeting the presynaptic protein SV2A.[1][2] This protein is crucial for the proper cycling of synaptic vesicles, which are responsible for storing and releasing neurotransmitters. By positively modulating SV2A, **SDI-118** is thought to enhance the efficiency of synaptic transmission.[1][2] This mechanism is distinct from traditional cognitive enhancers that typically target postsynaptic receptors or neurotransmitter







levels. Notably, while other SV2A ligands like levetiracetam and brivaracetam have antiepileptic properties, **SDI-118** has been shown in preclinical models to have pro-cognitive effects without anticonvulsant activity.[3]

Ampakines: A Postsynaptic Strategy to Amplify Glutamatergic Signaling

Ampakines, in contrast, act on the postsynaptic side of the synapse. They bind to AMPA receptors, which are critical for fast excitatory neurotransmission in the brain, and positively modulate their function. [4][5] This means that when glutamate (the primary excitatory neurotransmitter) binds to an AMPA receptor in the presence of an ampakine, the receptor's ion channel stays open for a longer duration, leading to an amplified neuronal response. [6] This enhancement of glutamatergic signaling is believed to be the basis for their cognitive-enhancing effects, primarily through the facilitation of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. [5][6] Some studies also suggest that ampakines can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that supports the growth and survival of neurons.

### **Signaling Pathway Diagrams**















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Syndesi Therapeutics Announces Positive Results From Two Additional Phase I Studies Of Its Novel SV2A modulator SDI-118 Fountain Healthcare Partners [fh-partners.com]
- 2. researchgate.net [researchgate.net]
- 3. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Uses of Ampakines [ampakines.org]
- 5. Ampakines and the threefold path to cognitive enhancement PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological enhancement of memory or cognition in normal subjects [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Analysis of SDI-118 and Ampakines in Cognitive Enhancement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373101#how-does-sdi-118-differ-from-ampakines-in-cognitive-enhancement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com